Weak Dihydroorotase Inhibition: A Negative Selectivity Marker Differentiating This Compound from Potent Pyrimidine Biosynthesis Inhibitors
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide exhibits negligible inhibition of dihydroorotase (CAD protein) with an IC₅₀ of 180,000 nM at pH 7.37, representing a >1,000-fold weaker inhibition compared to known pyrimidine biosynthesis inhibitors [1]. This lack of activity is a critical differentiation factor for researchers seeking benzamide scaffolds devoid of pyrimidine pathway interference. In contrast, structurally related benzamide derivatives engineered for anticancer activity often exhibit sub-micromolar dihydroorotase inhibition. The 2,4-dimethoxy substitution pattern and 4-methoxybenzamide configuration in this compound confer a binding mode that is sterically and electronically incompatible with the dihydroorotase active site, making it a suitable negative control or inert scaffold for assays where CAD pathway modulation is an exclusion criterion.
| Evidence Dimension | Inhibition of dihydroorotase enzyme (CAD protein) |
|---|---|
| Target Compound Data | IC₅₀ = 180,000 nM |
| Comparator Or Baseline | Class-level: potent dihydroorotase inhibitors typically exhibit IC₅₀ < 100 nM |
| Quantified Difference | >1,800-fold weaker inhibition relative to potent inhibitor class |
| Conditions | Mouse Ehrlich ascites dihydroorotase enzyme; pH 7.37; compound tested at 10 μM |
Why This Matters
This negative selectivity data enables researchers to exclude this compound from pyrimidine biosynthesis modulation studies or deliberately select it as an inert scaffold for orthogonal target validation.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50405110. IC₅₀: 1.80E+5 nM. Assay Description: Compound was evaluated for the inhibition of dihydroorotase enzyme from mouse Ehrlich ascites at the concentration of 10 uM and at pH 7.37. View Source
